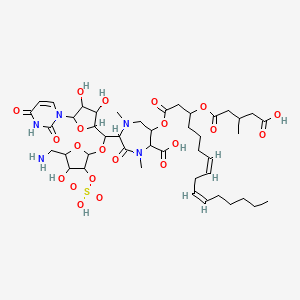

Liposidomycin A

Description

Structure

2D Structure

Properties

Molecular Formula |

C44H67N5O21S |

|---|---|

Molecular Weight |

1034.1 g/mol |

IUPAC Name |

2-[[5-(aminomethyl)-4-hydroxy-3-sulfooxyoxolan-2-yl]oxy-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-[(7Z,10Z)-3-(4-carboxy-3-methylbutanoyl)oxyhexadeca-7,10-dienoyl]oxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid |

InChI |

InChI=1S/C44H67N5O21S/c1-5-6-7-8-9-10-11-12-13-14-15-16-25(65-30(53)20-24(2)19-29(51)52)21-31(54)66-27-23-47(3)33(40(58)48(4)32(27)42(59)60)37(69-43-39(70-71(62,63)64)34(55)26(22-45)67-43)38-35(56)36(57)41(68-38)49-18-17-28(50)46-44(49)61/h9-10,12-13,17-18,24-27,32-39,41,43,55-57H,5-8,11,14-16,19-23,45H2,1-4H3,(H,51,52)(H,59,60)(H,46,50,61)(H,62,63,64)/b10-9-,13-12- |

InChI Key |

LJAKBFLSOINZOO-UTJQPWESSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |

Synonyms |

liposidomycin A liposidomycin B liposidomycin C liposidomycins |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Investigations of Liposidomycin a and Congeners

Advanced Spectroscopic Methods for Structure Determination

The intricate structure of Liposidomycin A and its relatives was primarily deciphered through a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been the cornerstones of these investigations. researchgate.netresearchgate.net Detailed analyses of both one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra were crucial in piecing together the connectivity of the various structural fragments. nih.gov

Tandem mass spectrometry (MS/MS) played a particularly vital role in characterizing the structural subunits and establishing their interconnectivity. acs.org Techniques such as Fast Atom Bombardment (FAB)-MS and High-Resolution FAB-MS provided precise molecular weight information and elemental compositions. nih.govtandfonline.com Furthermore, charge-remote fragmentation analysis was instrumental in determining the structures of the fatty acid components, a key variable feature among the different liposidomycin congeners. acs.orgnih.gov The combined application of these powerful analytical tools allowed for a detailed fragmentation map to be constructed, guiding the structural elucidation process. researchgate.netacs.org

The physicochemical properties of new liposidomycin congeners, including this compound, have been characterized using a suite of spectroscopic methods. UV spectra typically show characteristic absorption maxima around 202-203 nm and 263-265 nm. nih.gov Infrared (IR) spectroscopy has confirmed the presence of key functional groups, with common absorptions indicating alcohol, alkyl, and carbonyl moieties. nih.gov

| Spectroscopic Technique | Application in this compound Structure Elucidation |

| NMR Spectroscopy (¹H, ¹³C, COSY) | Determination of the carbon-hydrogen framework and connectivity of subunits. researchgate.netnih.gov |

| Mass Spectrometry (FAB-MS, HR-FAB-MS) | Provided accurate molecular weight and elemental composition. nih.govtandfonline.com |

| Tandem MS (MS/MS) | Elucidation of fragmentation patterns and interconnectivity of structural motifs. acs.org |

| Charge-Remote Fragmentation | Structural determination of the lipid side chains. acs.orgnih.gov |

| UV Spectroscopy | Identification of characteristic electronic transitions. nih.gov |

| IR Spectroscopy | Confirmation of the presence of functional groups like hydroxyls, alkyls, and carbonyls. nih.gov |

Core Structural Regions and Key Subunit Analysis

The complex molecular framework of this compound is composed of several distinct and recurring structural motifs. These include a uridyl moiety, sulfated aminosugar components, a variable lipid side chain, and a unique diazepanone ring system. researchgate.netacs.org

Uridyl Moiety

At its core, this compound is a nucleoside antibiotic, featuring a 5'-substituted uridine (B1682114) group. researchgate.netacs.org This uracil-containing fragment is a common feature among this class of antibiotics and is crucial for their biological activity, as it mimics the natural substrate of the target enzyme, MraY translocase. researchgate.netbeilstein-journals.orgpnas.org The uridyl moiety serves as the anchor point for the other complex substituents that define the liposidomycin family. researchgate.netrsc.org

Sulfated Aminosugar Components

Attached to the uridyl core is a 5-amino-5-deoxyribose-2-sulfate moiety. researchgate.netacs.org This sulfated aminosugar is a distinctive feature of type-I liposidomycins. researchgate.net The presence and position of the sulfate (B86663) group, as well as the amino functionality on the ribose sugar, contribute to the unique chemical properties and likely the biological activity profile of this compound. nih.gov The biosynthesis of this aminoribosyl unit is a complex enzymatic process. nih.gov

Lipid Side Chains and Acyl Variations

A defining characteristic of the liposidomycin family is the presence of a long lipid side chain, which imparts an amphiphilic nature to the molecule. researchgate.net this compound specifically contains a 3-(3'-methylglutaryl)-7,10-hexadecadienoic acid chain. researchgate.netresearchgate.net The structure of this fatty acid, a previously unknown natural product, was established through detailed mass spectrometric analysis, particularly using charge-remote fragmentation. acs.org The variability in these lipid tails across different liposidomycin congeners is a primary source of their structural diversity. researchgate.net For instance, Liposidomycin C contains a 3-(3'-methylglutaryl)tetradecanoic acid, while Liposidomycin B has a 3-(3'-methylglutaryl)-12-methyltridecanoic acid. researchgate.netacs.org The production of specific liposidomycins can be influenced by precursor-directed biosynthesis, where the exogenous supply of certain fatty acids leads to the preferential production of corresponding congeners. nih.gov

| Liposidomycin Congener | Lipid Side Chain |

| This compound | 3-(3'-methylglutaryl)-7,10-hexadecadienoic acid researchgate.netresearchgate.net |

| Liposidomycin B | 3-(3'-methylglutaryl)-12-methyltridecanoic acid researchgate.netacs.org |

| Liposidomycin C | 3-(3'-methylglutaryl)tetradecanoic acid researchgate.netresearchgate.net |

Diazepanone Ring System

Perhaps the most unusual structural feature of this compound is the perhydro-1,4-diazepine moiety, a seven-membered diazepanone ring. researchgate.netacs.orgbeilstein-journals.org This heterocyclic system is linked to the uridyl fragment and presents a significant synthetic and stereochemical challenge. researchgate.netresearchgate.net The construction of this diazepanone ring has been the subject of numerous synthetic studies, with strategies involving intramolecular reductive amination and Mitsunobu-type reactions being explored. acs.orgresearchgate.net The unique nature of this ring system is shared with the related caprazamycin (B1248949) antibiotics. researchgate.net

Stereochemical Assignment and Conformational Analysis of the Diazepanone Core

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, within the diazepanone ring of liposidomycins has been a complex undertaking. acs.org Several stereogenic centers are located within this core, and their relative and absolute configurations have been elucidated through a combination of NMR spectroscopy, X-ray crystallography of model compounds, and molecular modeling. acs.orgnih.govacs.org

Challenges in Stereochemical Elucidation

The structural elucidation of liposidomycins, a family of complex nucleoside antibiotics, presented considerable challenges, primarily due to the numerous stereogenic centers within their intricate molecular architecture. acs.orgresearchgate.net These antibiotics feature distinct structural regions, including a nucleoside, a ribofuranoside, a lipid side chain, and a unique perhydro-1,4-diazepanone moiety. acs.orgresearchgate.netacs.org A significant hurdle in the complete stereochemical assignment of this compound and its congeners was the diazepanone ring system. acs.orgnih.gov

Initial structural studies based on NMR and mass spectrometry of degradation products successfully outlined the core structure but left several stereocenters unassigned. nii.ac.jp Specifically, the stereochemistry at positions C-6', C-2''', and C-3''' within the diazepanone region remained ambiguous for some time. acs.orgresearchgate.netnih.gov The complexity and conformational flexibility of the seven-membered diazepanone ring made it difficult to determine the relative and absolute configurations of its substituents through spectroscopic methods alone.

Furthermore, the presence of a long, flexible lipid side chain in liposidomycins added another layer of complexity to the structural analysis. acs.org The synthesis of the entire molecule or even key degradation products for comparative analysis was a non-trivial task, hindering the definitive assignment of stereochemistry. nih.govmit.edu For instance, attempts at certain glycosylation reactions necessary for synthesizing key fragments were thwarted by unexpected rearrangements, such as the Stevens rearrangement. researchgate.net These synthetic challenges underscored the difficulty in obtaining sufficient quantities of stereochemically pure reference compounds, which are often crucial for unambiguous structural determination. The stereochemistry was eventually clarified in part by comparing it to the X-ray crystallography analysis of caprazamycin, a related antibiotic. nii.ac.jp

Application of NMR Spectroscopy and X-ray Crystallography in Stereochemical Determination

To overcome the challenges in elucidating the stereochemistry of this compound, researchers employed a combination of advanced spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography were pivotal in unraveling the complex three-dimensional structure. acs.orgacs.org

Researchers synthesized model diazepanone compounds to compare with the degradation products of the natural liposidomycins. acs.orgnih.gov The structures and stereochemistry of these synthetic models and their diastereomers were thoroughly established using 1H and 13C NMR spectroscopy, including Nuclear Overhauser Effect (NOE) studies. acs.org For example, the coupling constants between protons on the diazepanone ring, such as the H-6/H-7 coupling constant, provided crucial information about the relative orientation of substituents, distinguishing between pseudoequatorial and pseudoaxial positions. acs.org

Table 1: Selected ¹H NMR Spectroscopic Data for a Model Diazepanone (Trans Isomer 30)

| Proton | Coupling Constant (Hz) | Inferred Orientation |

|---|

Data sourced from Knapp et al., 2001. acs.org

While NMR provided valuable data on the relative configuration and conformation in solution, X-ray crystallography offered definitive proof of the solid-state structure and absolute stereochemistry of key synthetic intermediates. acs.org X-ray crystal structures were successfully obtained for major and minor N-methylated diazepanone models. acs.org For instance, the absolute stereochemistry of one of the minor isomers was confirmed as 3(S), 6(R), 7(R) through crystallographic analysis of its hydrochloride salt. acs.org This crystallographic data, combined with the NMR analysis of various isomers, allowed for a confident assignment of the relative stereochemistry of the synthetic diazepanones that closely matched the degradation product of liposidomycin. acs.orgacs.org

Molecular Modeling Approaches for Configurational Matching

In conjunction with NMR and X-ray crystallography, molecular modeling played a crucial role in assigning the final stereochemistry of the liposidomycin diazepanone region. acs.orgnih.gov By creating computational models of the various possible diastereomers of the diazepanone ring, researchers could compare their calculated low-energy conformations with the experimental data obtained from NMR spectroscopy and X-ray crystallography. acs.orgacs.org

This approach, known as configurational and conformational matching, involves comparing the structural parameters of a synthetic model compound with those of a degradation product from the natural molecule. acs.orgresearchgate.net In the case of liposidomycin, a model N-methylated diazepanone was analyzed alongside its diastereomers and the corresponding degradation product from the natural antibiotic. acs.orgacs.org The analysis revealed a close match in both configuration and conformation between one of the synthetic isomers and the natural degradation product. acs.orgnih.gov

Table 2: Summary of Techniques Used in Stereochemical Elucidation of the Liposidomycin Diazepanone Moiety

| Technique | Application | Key Findings |

|---|---|---|

| NMR Spectroscopy | Determined relative configuration and solution conformation of model diazepanones. | Analysis of coupling constants and NOE effects revealed the spatial arrangement of substituents. acs.org |

| X-ray Crystallography | Provided definitive solid-state structure and absolute stereochemistry of model compounds. | Confirmed the absolute configuration of key synthetic intermediates. acs.org |

| Molecular Modeling | Compared low-energy conformations of possible diastereomers with experimental data. | Established a close configurational and conformational match between a synthetic model and the natural degradation product. acs.org |

Biosynthetic Pathway Elucidation of Liposidomycin a

Identification and Characterization of the Liposidomycin Gene Cluster

The biosynthetic gene cluster for liposidomycin was identified in Streptomyces sp. SN-1061M. uni-tuebingen.de The structural similarity between liposidomycins and another group of nucleoside antibiotics, the caprazamycins, was a key factor in its discovery. Scientists used a gene probe from the caprazamycin (B1248949) gene cluster, specifically targeting a putative N-methyltransferase (homologous to cpz11), to screen a genomic library of the liposidomycin-producing organism. uni-tuebingen.de This approach successfully identified a 45.8 kb DNA region containing the liposidomycin (lpm) gene cluster. uni-tuebingen.de

The identified cluster comprises 25 open reading frames (ORFs), designated lipA to lipY, which are believed to be responsible for the biosynthesis of the liposidomycin scaffold, its modification, regulation, and transport. uni-tuebingen.de The identity of this gene cluster was confirmed through heterologous expression in Streptomyces coelicolor M512, which resulted in the production of liposidomycins. uni-tuebingen.denottingham.ac.uk

A comparison with the caprazamycin gene cluster revealed significant homology, suggesting a conserved evolutionary origin and similar biosynthetic strategies for the core structures of these antibiotics. uni-tuebingen.deasm.org The genetic organization of the lpm cluster shows striking similarities to the cpz cluster, particularly for the enzymes involved in the formation of the shared uridine-derived core. uni-tuebingen.denih.gov However, differences in the gene clusters also reflect the structural diversity between the two families of compounds, such as the distinct fatty acid moieties and other modifications. uni-tuebingen.de

Table 1: Genes in the Liposidomycin (lpm) Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Putative Function | Homolog in Caprazamycin Cluster |

|---|---|---|

| Uridine (B1682114) Transformation | ||

lipL |

Non-heme Fe(II)/α-KG-dependent dioxygenase (UMP to uridine-5'-aldehyde) | cprz15 |

lipK |

PLP-dependent transaldolase (forms 5'-C-glycyluridine) | cprz16 |

| Aminosugar and Sulfate (B86663) Moiety | ||

lipG |

Putative sulfotransferase | cpz6 |

lipH |

Putative glycosyltransferase | cpz9 |

lipI |

Putative glycosyltransferase | cpz10 |

| Fatty Acid Moiety | ||

lipM |

Acyl-CoA synthetase | cpz17 |

lipN |

Acyl carrier protein (ACP) | cpz18 |

lipO |

Enoyl-CoA hydratase/isomerase | cpz19 |

lipP |

Acyl-CoA dehydrogenase | cpz20 |

lipQ |

β-ketoacyl-ACP synthase | cpz21 |

| Peptide/Amide Bond Formation | ||

lipJ |

Putative peptide synthetase | cpz12 |

lipW |

Transacylase (Serine protease-like) | cpz25 |

| Other/Regulatory | ||

lipA |

Putative ABC transporter ATP-binding protein | cpz1 |

lipB |

Putative ABC transporter permease | cpz2 |

lipC |

Putative ABC transporter ATP-binding protein | cpz3 |

lipD |

Putative regulatory protein | cpz4 |

lipE |

Putative N-acetyltransferase | cpz5 |

lipF |

Putative aminotransferase | cpz7 |

lipR |

Putative MbtH-like protein | cpz22 |

lipS |

Putative acyl-CoA dehydrogenase | cpz23 |

lipT |

Putative enoyl-CoA hydratase | cpz24 |

lipU |

Putative thioesterase | cpz26 |

lipV |

Putative methyltransferase | cpz27 |

lipX |

Putative aminotransferase | cpz29 |

lipY |

Putative oxidoreductase | cpz30 |

This table is based on data from homology analyses of the sequenced gene cluster. uni-tuebingen.denottingham.ac.uknih.govsecondarymetabolites.org The functions of many genes are putative and await full biochemical characterization.

Enzymatic Machinery and Functional Assignment of Gene Products

The functional characterization of the enzymes encoded by the lpm gene cluster has provided critical insights into the step-by-step assembly of Liposidomycin A.

The biosynthesis of the unique high-carbon sugar core of liposidomycin begins with the modification of a primary metabolite, uridine-5'-monophosphate (UMP). nih.govnih.gov

LipL : This enzyme, a homolog of Cpr19 and TauD, is a non-heme Fe(II)- and α-ketoglutarate (α-KG)-dependent dioxygenase. nih.govresearchgate.netnih.gov It catalyzes the oxidative transformation of UMP. LipL stereoselectively hydroxylates the C-5' position of the ribose in UMP, which leads to the spontaneous elimination of the phosphate (B84403) group. nih.govresearchgate.net This reaction yields a crucial intermediate, uridine-5'-aldehyde (UA). researchgate.netnih.gov The activity of LipL is dependent on Fe(II), α-KG, and molecular oxygen, and it is specific for the monophosphorylated nucleoside, as it does not act on free uridine or uridine diphosphate (B83284) (UDP). researchgate.netnih.gov

LipK : Following the formation of uridine-5'-aldehyde, the PLP-dependent transaldolase LipK catalyzes the next step. nih.govrsc.org LipK condenses uridine-5'-aldehyde with a two-carbon unit derived from L-threonine (not glycine) to form (5’S,6’S)-5’-C-glycyluridine (GlyU). nih.govresearchgate.net This GlyU intermediate is a key branching point and serves as the core nucleoside structure for both liposidomycins and caprazamycins. nih.govnih.gov

A defining feature of liposidomycins is the presence of a sulfated aminosugar moiety. The lpm gene cluster contains genes predicted to be responsible for the synthesis and attachment of this group.

Putative Glycosyltransferases (LipH, LipI) : The gene cluster encodes for enzymes such as LipH and LipI, which are annotated as glycosyltransferases. uni-tuebingen.de These enzymes are proposed to catalyze the attachment of the aminosugar unit to the core structure.

Putative Sulfotransferase (LipG) : The gene lipG is predicted to encode a sulfotransferase. uni-tuebingen.de This enzyme is responsible for the characteristic sulfation of the aminosugar, a critical modification for the biological activity of type-I liposidomycins. uni-tuebingen.denih.gov The discovery of sulfated caprazamycin derivatives, guided by the analysis of the liposidomycin gene cluster, further supports the role of these sulfotransferases in related biosynthetic pathways. nottingham.ac.uk

The "lipo-" prefix in liposidomycin refers to its fatty acid side chain, which varies in length and branching among different congeners. secondarymetabolites.org The lpm cluster contains a set of genes homologous to those involved in type II fatty acid synthase (FAS-II) systems, dedicated to building this lipid tail. uni-tuebingen.demdpi.com

Acyl-CoA Synthetase (LipM) : This enzyme likely activates the precursor fatty acid by converting it to its CoA-thioester, preparing it for elongation or attachment.

Acyl Carrier Protein (LipN) : LipN is the acyl carrier protein (ACP) that holds the growing fatty acid chain during the elongation cycles. unl.edu

Elongation Enzymes (LipO, LipP, LipQ) : This set of enzymes, including a β-ketoacyl-ACP synthase (LipQ), an acyl-CoA dehydrogenase (LipP), and an enoyl-CoA hydratase/isomerase (LipO), works iteratively to extend the fatty acid chain, typically by two carbons per cycle, using malonyl-CoA as the extender unit. uni-tuebingen.demdpi.com

The final assembly of liposidomycin involves the formation of amide bonds to link the various components. One of the key enzymes identified in the related caprazamycin pathway, with a homolog in the liposidomycin cluster, is CapW. nih.govmdpi.com

CapW (LipW homolog) : CapW is an unusual transacylase belonging to the serine protease family. nih.govmdpi.com Instead of relying on ATP, it catalyzes the formation of an amide bond through a transacylation mechanism. For instance, in caprazamycin biosynthesis, CapW facilitates the attachment of L-aminocaprolactam (L-ACL) by using a methyl-esterified intermediate as an acyl donor. mdpi.com The homolog in the liposidomycin cluster, LipW, is proposed to perform a similar function, likely attaching the fatty acid chain to the aminosugar or another part of the scaffold. pnas.org

Fatty Acid Elongation and Ligation Enzymes

Proposed Biosynthetic Intermediates and Pathway Analysis

Based on the functions of the identified genes and the characterization of isolated intermediates, a biosynthetic pathway for this compound has been proposed. The pathway begins with primary metabolites and proceeds through a series of enzyme-catalyzed modifications and ligations. uni-tuebingen.denih.gov

The assembly is modular, starting with the independent formation of the three main building blocks: the modified uridine core (GlyU), the fatty acid chain, and the aminosugar.

Formation of the Uridine Core : The pathway initiates with UMP, which is converted to uridine-5'-aldehyde by the dioxygenase LipL . nih.gov This aldehyde is then condensed with a unit from L-threonine by the transaldolase LipK to yield the stable intermediate 5'-C-glycyluridine (GlyU). nih.govresearchgate.net

Fatty Acid Synthesis : In parallel, a dedicated FAS-II system, including LipM, LipN, LipO, LipP, and LipQ , synthesizes the specific fatty acid side chain characteristic of this compound. uni-tuebingen.de

Aminosugar Synthesis and Modification : The diazepanone ring and aminosugar are synthesized through a separate series of steps.

Assembly, Tailoring, and Ligation : The final steps involve the assembly of these building blocks. Glycosyltransferases (LipH, LipI ) likely attach the aminosugar to the GlyU core. The transacylase LipW is proposed to ligate the fatty acid chain to the amino group of the diazepanone ring. uni-tuebingen.depnas.org Finally, tailoring enzymes, such as the sulfotransferase LipG , add the sulfate group to the aminosugar moiety to produce the final this compound molecule. uni-tuebingen.de

Table 2: Proposed Biosynthetic Intermediates of this compound

| Intermediate | Precursor(s) | Key Enzyme(s) | Description |

|---|---|---|---|

| Uridine-5'-aldehyde | Uridine-5'-monophosphate (UMP) | LipL |

The initial product of UMP oxidation, serving as a key aldehyde intermediate. researchgate.netnih.gov |

| 5'-C-glycyluridine (GlyU) | Uridine-5'-aldehyde, L-threonine | LipK |

A stable nucleoside intermediate with a glycine (B1666218) moiety attached at C-5', forming the core of the molecule. nih.govresearchgate.net |

| Acyl-ACP | Acetyl-CoA, Malonyl-ACP | LipM, LipN, LipO, LipP, LipQ |

The elongated fatty acid chain tethered to an acyl carrier protein, ready for transfer. uni-tuebingen.de |

| Sulfated Aminosugar | Sugar precursor, ATP, PAPS | LipG (putative) |

The fully formed and sulfated aminosugar moiety prior to its attachment to the nucleoside core. uni-tuebingen.de |

Comparative Biosynthesis with Related Liponucleoside Antibiotics (e.g., Caprazamycins)

The biosynthesis of this compound shares a remarkable degree of similarity with that of other liponucleoside antibiotics, most notably the caprazamycins. Both classes of compounds are potent inhibitors of the bacterial enzyme MraY (Translocase I), which is essential for peptidoglycan synthesis. nih.gov The elucidation of their respective biosynthetic gene clusters (BGCs) has provided a detailed framework for a comparative analysis, revealing a conserved core pathway and distinct enzymatic steps that lead to their structural diversity.

The biosynthetic gene clusters for liposidomycins (lpm) and caprazamycins (cpz) exhibit a striking synteny, with a highly similar organization of genes responsible for the assembly of the core liponucleoside scaffold. researchgate.netasm.org This conserved genetic architecture underscores a shared evolutionary origin and a common strategy for constructing the fundamental 5′-(β-O-aminoribosyl)-glycyluridine backbone. nih.govnih.gov Both pathways initiate their synthesis from the primary metabolite Uridine monophosphate (UMP). researchgate.net

A key divergence in their biosynthetic pathways lies in the subsequent tailoring reactions that modify this core structure. In the case of this compound, a characteristic sulfation occurs at the 2''-position of the aminoribose moiety. uni-tuebingen.de This reaction is catalyzed by a sulfotransferase, LpmB, which is encoded within the lpm gene cluster. uni-tuebingen.de Conversely, the caprazamycin pathway involves the attachment of a permethylated L-rhamnose sugar to the core structure, a modification absent in liposidomycins. uni-tuebingen.de Interestingly, a sulfotransferase homolog, Cpz4, has been identified adjacent to the cpz gene cluster, leading to the discovery of previously uncharacterized sulfated capzamycin derivatives. uni-tuebingen.deuni-tuebingen.de This suggests a degree of enzymatic crosstalk and modularity within these biosynthetic systems.

Further comparative analysis has pinpointed specific enzymes responsible for other structural variations. For instance, the acyltransferase Cpz21 in the caprazamycin pathway is responsible for attaching the 3-methylglutaryl moiety. nih.gov Deletion of this gene results in the production of simplified caprazamycin analogs, providing insight into its specific role. nih.gov The comparative study of these gene clusters not only clarifies the biosynthesis of known compounds but also facilitates the discovery of new, naturally occurring derivatives. nottingham.ac.uk

The table below summarizes the key comparative features of the Liposidomycin and Caprazamycin biosynthetic pathways.

Table 1: Comparative Features of Liposidomycin and Caprazamycin Biosynthesis

| Feature | Liposidomycin Biosynthesis | Caprazamycin Biosynthesis | Key Genetic Locus/Enzyme |

|---|---|---|---|

| Precursor | Uridine Monophosphate (UMP) | Uridine Monophosphate (UMP) | Shared primary metabolism |

| Core Structure | 5′-(β-O-aminoribosyl)-glycyluridine | 5′-(β-O-aminoribosyl)-glycyluridine | Conserved genes in lpm and cpz clusters |

| Gene Cluster | lpm | cpz | lpm cluster in Streptomyces sp. SN-1061M; cpz cluster in Streptomyces sp. MK730-62F2 uni-tuebingen.de |

| Key Tailoring Reaction | Sulfation of the aminoribose | Glycosylation with L-rhamnose | LpmB (sulfotransferase) uni-tuebingen.de |

| Acyl Moiety Attachment | Varies | 3-methylglutaryl moiety | Cpz21 (acyltransferase) nih.gov |

| Regulation | Influenced by host regulators like Sco3571 | Influenced by host regulators like Sco3571 and Sco4385 asm.orgasm.org | Sco3571 (Crp-like regulator), Sco4385 (TetR-family regulator) asm.orgasm.org |

Detailed research findings have further illuminated the specific functions of homologous enzymes in both pathways, as detailed in the table below.

Table 2: Detailed Research Findings on Homologous Biosynthetic Enzymes

| Enzyme/Protein | Gene in Liposidomycin Cluster | Gene in Caprazamycin Cluster | Function | Research Finding |

|---|---|---|---|---|

| Sulfotransferase | LpmB | Cpz4 | Catalyzes the transfer of a sulfate group. | LpmB is responsible for the characteristic sulfation of liposidomycins. Cpz4, an orthologue found near the cpz cluster, can produce sulfated caprazamycin derivatives. uni-tuebingen.deuni-tuebingen.de |

| Acyltransferase | Not explicitly matched to Cpz21 | Cpz21 | Attaches the fatty acid side chain. | Deletion of cpz21 led to the production of simplified liponucleoside antibiotics lacking the 3-methylglutaryl moiety, confirming its role as an acyltransferase. nih.gov |

| Dioxygenase | LipL | Cpz10 / CapH | Involved in the modification of the uridine core. | These non-heme, α-ketoglutarate-dependent dioxygenases are proposed to be involved in the early steps of modifying the UMP precursor. researchgate.netnih.gov |

| Transcriptional Regulator | Homolog of Sco3571 present | Homolog of Sco3571 present | Regulates gene expression. | Overexpression of the host Crp-like regulator Sco3571 in a heterologous host increased production yields of both liposidomycin and caprazamycin, likely by boosting precursor supply. researchgate.netasm.org |

| Transcriptional Regulator | Homolog of Sco4385 present | Homolog of Sco4385 present | Regulates gene expression. | Overexpression of the host TetR-family regulator Sco4385 increased caprazamycin production but not liposidomycin production, indicating differential regulatory control despite cluster similarity. asm.orgasm.org |

Mechanism of Action and Molecular Target Interaction

Inhibition of Bacterial Peptidoglycan Biosynthesis Pathway

Liposidomycin A is a specific inhibitor of the bacterial peptidoglycan biosynthesis pathway, a crucial process for maintaining the structural integrity of the bacterial cell wall. researchgate.netnih.govontosight.ai Peptidoglycan synthesis is a multi-step process that occurs in the cytoplasm, at the cytoplasmic membrane, and in the periplasmic space. nih.govoup.com Liposidomycins, as a class of antibiotics, are known to interfere with this pathway, leading to a weakened cell wall and eventual cell lysis. ontosight.aiontosight.ai

Specificity for Early Membrane-Associated Steps

The inhibitory action of liposidomycins is directed at the initial, membrane-associated steps of peptidoglycan synthesis. nih.govoup.commdpi.com This phase of the pathway begins with the transfer of the phospho-MurNAc-pentapeptide moiety from a cytoplasmic precursor, UDP-MurNAc-pentapeptide, to a lipid carrier molecule, undecaprenyl phosphate (B84403) (C55-P), which is embedded in the cytoplasmic membrane. oup.comoup.com This reaction is the first committed step in the membrane cycle of peptidoglycan biosynthesis and is essential for the subsequent transport and polymerization of peptidoglycan precursors. oup.comoup.comsoton.ac.uk

Phospho-N-acetylmuramyl-pentapeptide Translocase (MraY/Translocase I) as the Primary Target

The primary molecular target of this compound is the enzyme Phospho-N-acetylmuramyl-pentapeptide Translocase, also known as MraY or Translocase I. researchgate.netnih.govontosight.ainews-medical.net This integral membrane protein catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to undecaprenyl phosphate, forming Lipid I. nih.govoup.comnih.gov By inhibiting MraY, liposidomycins effectively halt the synthesis of Lipid I, thereby blocking the entire downstream process of peptidoglycan assembly. ontosight.ainih.govresearchgate.net MraY is an attractive target for antibiotics because it is essential for bacterial survival and is not present in mammalian cells, offering a high degree of selectivity. researchgate.netnih.gov Structural analyses have revealed that nucleoside inhibitors like liposidomycins bind to specific regions on the MraY enzyme, including a uridine (B1682114) binding pocket, to exert their inhibitory effects. news-medical.net

Enzyme Inhibition Kinetics and Binding Characteristics

The interaction between this compound and its target enzyme, MraY, has been characterized by specific kinetic behaviors.

Slow-Binding Inhibition Phenomena

Liposidomycin B, a closely related compound, exhibits slow-binding inhibition of MraY. asm.org This type of inhibition is characterized by an initial, weak binding of the inhibitor to the enzyme (EI complex), which then undergoes a conformational change to a more tightly bound complex (EI*). This two-step process results in a time-dependent increase in the potency of inhibition. asm.org While the inhibition by Liposidomycin B in the forward reaction is rapid, the slow-binding characteristics are more clearly observed in the reverse reaction. asm.org The molecular basis for this slow-binding mechanism is thought to involve an initial interaction at a site on the periplasmic face of the membrane, followed by a conformational change that allows for tighter binding at the active site.

Competitive and Noncompetitive Inhibition Profiles

Kinetic studies of Liposidomycin B have revealed a mixed pattern of inhibition with respect to the two substrates of the MraY enzyme. asm.org The inhibition is competitive with respect to the lipid acceptor substrate, undecaprenyl phosphate (or its analog dodecaprenyl-P). nih.govasm.org This means that Liposidomycin B directly competes with the lipid substrate for binding to the enzyme. libretexts.orgaatbio.com In contrast, the inhibition is noncompetitive with respect to the fluorescent substrate analog, dansyl-UDPMurNAc-pentapeptide. asm.orgnih.gov This indicates that the inhibitor and the nucleotide substrate can bind to the enzyme simultaneously without directly competing for the same binding site. libretexts.orgaatbio.com

Kinetic Parameters (e.g., K_i values)

The inhibitory potency of liposidomycins against MraY has been quantified through various kinetic parameters. For Liposidomycin B, the inhibition constant (Ki) has been determined to be approximately 80 ± 15 nM. asm.orgnih.gov Another study reported a Ki* value of 143 nM for Liposidomycin B, further highlighting its potent inhibition. soton.ac.uk The 50% inhibitory concentration (IC50) for liposidomycins against E. coli translocase I has been measured at 0.03 µg/ml. asm.org These values underscore the strong affinity of liposidomycins for their target enzyme.

Molecular Basis of MraY Interaction and Enzyme Conformational Changes

The inhibitory activity of this compound against the phospho-MurNAc-pentapeptide translocase (MraY) is rooted in specific molecular interactions that induce significant conformational changes within the enzyme. MraY, an integral membrane enzyme essential for bacterial cell wall biosynthesis, is the target of five classes of naturally occurring nucleoside inhibitors, including the liposidomycins. nih.govnih.govosti.govresearchgate.netasiaresearchnews.comsciencedaily.com While these inhibitors share a common uridine moiety, their diverse structures lead to distinct binding modes and inhibition kinetics. nih.govosti.govresearchgate.netnews-medical.net

Crystal structures of MraY from Aquifex aeolicus (MraYAA) in complex with various nucleoside inhibitors, including representatives from the liposidomycin/caprazamycin (B1248949) class, have provided critical insights into their mechanism of action. nih.govosti.govresearchgate.netasiaresearchnews.comsciencedaily.comnews-medical.net These studies reveal that while all nucleoside inhibitors engage a conserved uridine binding pocket, they exploit different adjacent "hot spots" on the enzyme surface. asiaresearchnews.comsciencedaily.comnews-medical.net Liposidomycin is characterized as a reversible, slow-binding inhibitor of MraY and acts competitively with respect to the lipid carrier substrate, undecaprenyl phosphate (C55-P). nih.govresearchgate.net

The binding of liposidomycin and its analogs initiates substantial conformational shifts in MraY. nih.govnih.govmdpi.com Upon binding of a nucleoside inhibitor like muraymycin D2, dramatic movements are observed in Loops A, C, D, and E, and the transmembrane helix TM9b. nih.gov Specifically, the C-terminus of the TM5 helix partially unwinds, and a new helical segment forms in Loop E. nih.gov The structure of MraY in complex with carbacaprazamycin, an analog of liposidomycin, shows that its alkyl chain occupies a hydrophobic groove on the enzyme. nih.gov In contrast, another study describes the lipophilic side chain of a caprazamycin derivative binding within a hydrophilic cleft. mdpi.com This highlights the complex nature of the binding site.

These structural rearrangements are fundamental to the inhibitory mechanism. The binding of the inhibitor reshapes the active site, which, although still facing the cytoplasm, is no longer conducive to the catalytic reaction. mdpi.com The enzyme's flexibility, or plasticity, allows it to bind the inhibitor in an overlapping but distinct manner compared to its natural substrate. nih.gov This induced-fit mechanism, where the enzyme changes conformation upon inhibitor binding, is a key feature of the interaction. nih.govmdpi.comresearchgate.net

| Feature | Description | Source(s) |

| Inhibitor Class | Nucleoside antibiotic, Liposidomycin/Caprazamycin family. | nih.govnih.gov |

| Target Enzyme | Phospho-MurNAc-pentapeptide translocase (MraY). | nih.govnih.govbiorxiv.org |

| Mechanism | Reversible, slow-binding inhibition. | nih.govresearchgate.net |

| Competition | Competitive with the lipid substrate undecaprenyl phosphate (C55-P). | nih.govmdpi.com |

| Binding Site | Interacts with a conserved uridine binding pocket and adjacent regions. | asiaresearchnews.comsciencedaily.comnews-medical.net |

| Key Interaction | The lipid tail of liposidomycin analogs binds in a hydrophobic/hydrophilic groove on MraY. | nih.govmdpi.com |

| Conformational Change | Induces large movements in Loops A, C, D, E, and TM9b, altering the active site. | nih.gov |

Implications for Novel Antibiotic Development Targeting MraY

The detailed understanding of the this compound-MraY interaction provides a robust framework for the development of novel antibiotics. MraY is an attractive target because it is essential for bacterial viability and is highly conserved across a wide range of bacteria, including drug-resistant pathogens like MRSA and VRE, yet it is absent in eukaryotes. nih.govbiorxiv.orgnih.gov This suggests that inhibitors targeting MraY could have broad-spectrum activity with potentially low toxicity to humans. nih.govnih.gov

The crystal structures of MraY complexed with liposidomycin-class inhibitors have unveiled previously unappreciated "cryptic druggable hot spots" on the enzyme's surface. nih.govosti.govresearchgate.net These findings are crucial for structure-based drug design. Researchers can now rationally design new molecules that not only bind to the established uridine pocket but also engage with these newly identified sites to achieve higher potency and specificity. nih.govosti.govresearchgate.netasiaresearchnews.comsciencedaily.comnews-medical.net

Key takeaways for future antibiotic development include:

Targeting Multiple Hot Spots: The knowledge that different inhibitors interact with various combinations of binding sites on MraY allows for the design of novel compounds that target a unique combination of these sites. asiaresearchnews.comsciencedaily.comnews-medical.net This could lead to inhibitors with improved pharmacological properties and therapeutic potential. asiaresearchnews.comsciencedaily.com

Exploiting Enzyme Plasticity: The conformational flexibility of MraY is a critical aspect of inhibitor binding. nih.gov Novel drug design can leverage this plasticity to create inhibitors that induce a tightly bound, inactive enzyme state.

Developing Non-Nucleoside Inhibitors: While natural nucleoside products have provided the initial blueprint, their synthetic complexity can be a hurdle. biorxiv.org The structural information gained from liposidomycin and other natural inhibitors can guide the development of simpler, non-nucleoside mimics that retain the key pharmacophoric features required for MraY inhibition. biorxiv.orgresearchgate.net For instance, researchers have begun designing 1,2,4-triazole-based non-nucleoside inhibitors by leveraging structural information from the natural product complexes. biorxiv.org

Overcoming Resistance: Since the active site of MraY is highly conserved, inhibitors targeting this enzyme could be effective against a variety of drug-resistant bacteria. nih.gov The development of compounds like CPZEN-45, a semi-synthetic derivative of the related caprazamycin, as a potential anti-tuberculosis agent, underscores the therapeutic promise of this strategy. nih.govresearchgate.netresearchgate.net

By integrating structural biology, computational modeling, and synthetic chemistry, the insights gained from this compound's interaction with MraY are actively guiding the next generation of antibiotic discovery. nih.govosti.govresearchgate.netresearchgate.net

| Implication for Antibiotic Development | Rationale | Source(s) |

| Structure-Based Drug Design | Crystal structures reveal cryptic druggable hot spots on MraY, enabling rational design of new inhibitors. | nih.govosti.govresearchgate.netnews-medical.net |

| Broad-Spectrum Potential | MraY is essential and highly conserved across many bacterial species, including resistant strains. | biorxiv.orgnih.gov |

| High Therapeutic Index | MraY is absent in eukaryotes, suggesting low potential for host toxicity. | nih.gov |

| Novel Scaffolds | Knowledge of binding modes informs the creation of non-nucleoside inhibitors, overcoming synthetic complexity. | biorxiv.orgresearchgate.net |

| Combatting Resistance | Targeting a novel, essential enzyme provides a strategy against bacteria resistant to current drug classes. | nih.govnih.gov |

Chemical Synthesis and Analog Development of Liposidomycin a

Total Synthesis Strategies

The total synthesis of Liposidomycin A and its related compounds, such as the caprazamycins, has been a formidable challenge for synthetic chemists. These efforts are crucial not only for confirming the complex stereochemical structure but also for providing access to analogs that are not available through natural sources. nii.ac.jpresearchgate.netnih.gov

Convergent Synthetic Approaches

Convergent synthetic strategies have been pivotal in the efforts to construct the intricate architecture of liposidomycins. nih.govacs.org These approaches involve the separate synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis. A common strategy is based on the synthesis of epoxy-amides derived from the reaction of sulfur ylides with a uridyl aldehyde derivative. nih.govacs.org This method provides a versatile platform for accessing a variety of structures related to the diazepanone core of liposidomycins through reactions with different amines. nih.govacs.org

Another convergent approach involves the coupling of two key intermediates: an amine and an azido (B1232118) acid. semanticscholar.org These fragments are synthesized through multi-step sequences and then joined to form an amide, which is a precursor to the diazepanone ring. semanticscholar.org The development of these convergent strategies has been instrumental in advancing the synthesis of the liposidomycin family of antibiotics. nih.govacs.org

Key Synthetic Intermediates and Reaction Pathways (e.g., epoxy-amides, diazepanone core formation)

The construction of the diazepanone ring is a central feature of liposidomycin synthesis. acs.org A prevalent strategy originates from an epoxy amide derived from uridine (B1682114). acs.orgresearchgate.net This key intermediate is often generated through the reaction of a uridyl aldehyde with an amide-stabilized sulfur ylide. acs.orgresearchgate.net

Two primary pathways have proven effective for forming the diazepanone ring from these epoxy-amide precursors:

Reductive Amination and Intramolecular Cyclization: This involves the reductive amination of an epoxy aldehyde with an amine like N-methylamine, followed by an intramolecular opening of the oxirane ring to form the seven-membered diazepanone ring. acs.orgresearchgate.net

Carbene Insertion: An alternative route involves a carbene insertion reaction of an acyclic diazoamine precursor, which is also derived from the initial epoxy-amide. acs.orgresearchgate.net

The formation of the diazepanone core can also be achieved through a 7-exo cyclization of an epoxyamine intermediate. clockss.org This epoxyamine is typically formed by the coupling of a nucleoside segment and an amine segment. clockss.org For instance, an epoxy alcohol derived from a uridine precursor can be oxidized to a carboxylic acid and then coupled with an appropriate amine to form an amide. clockss.org Subsequent removal of a protecting group yields the epoxyamine, which upon heating, undergoes cyclization to afford the diazepanone ring. clockss.org

The stereochemistry of the molecule is a critical aspect, and synthetic routes have been designed to control the configuration of the multiple chiral centers. semanticscholar.org This often involves the use of chiral starting materials and stereoselective reactions, such as asymmetric epoxidation and regioselective ring-opening of epoxides. semanticscholar.org

Semi-synthetic Modifications and Approaches

Semi-synthetic approaches, starting from naturally occurring liposidomycins or their close relatives like caprazamycins, offer a more direct route to new analogs. researchgate.netnih.govbeilstein-journals.org These modifications are crucial for structure-activity relationship (SAR) studies, aiming to understand the key structural features required for biological activity and to develop compounds with improved properties. beilstein-journals.org

For example, modifications of the related muraymycin C1 have been explored, focusing on the attachment of lipophilic groups to the amino functions, based on the hypothesis that these groups are important for cellular uptake. beilstein-journals.org Similarly, extensive modifications have been performed on capuramycin, another related nucleoside antibiotic. oup.com These included acylation and alkylation at various positions of the sugar moieties and the uracil (B121893) base, as well as substitutions on the caprolactam ring. oup.com While these modifications did not broaden the antibacterial spectrum, they did lead to new compounds with enhanced antimycobacterial activity. oup.com

Design and Synthesis of Simplified Analogs

The complexity of the this compound structure presents challenges for synthesis and potential therapeutic development. Consequently, significant effort has been directed towards the design and synthesis of simplified analogs that retain the essential pharmacophoric elements while being more synthetically accessible. beilstein-journals.orgmdpi.com

Modification of the Diazepanone Ring Region

The diazepanone ring is a unique structural feature of liposidomycins and has been a primary target for modification. mdpi.com Research has focused on creating analogs where the complex diazepanone ring is replaced with simpler, more rigid scaffolds. researchgate.net One such approach involves the development of a simplified, rigid scaffold featuring an arylalkyne moiety. researchgate.net This scaffold is designed to be synthetically tractable, allowing for the introduction of various substituents in the final stages of the synthesis to explore SAR. researchgate.net

Other strategies have involved the complete removal of the diazepanone ring and attachment of a lipophilic side chain to other parts of the core structure to investigate the conformational requirements for activity. researchgate.net

Structural Simplification for Enhanced Properties

The overarching goal of structural simplification is to create analogs with improved properties, such as enhanced biological activity, better pharmacokinetic profiles, and reduced synthetic complexity. beilstein-journals.orgmdpi.com This has led to the development of a wide range of analogs. For instance, simplified muraymycin analogs lacking the lipophilic side chain have been synthesized to probe its role in cellular uptake versus target inhibition. beilstein-journals.org

In the context of liposidomycin-related compounds, simplification has also involved replacing certain moieties with bioisosteres. For example, the synthesis of analogs with an oxadiazole ring has been explored. mdpi.com These simplified analogs, which retain the core aminoribosyl uridine scaffold, have shown promising inhibitory activity against their target enzyme, MraY. mdpi.com The synthesis of these simplified structures often involves a modular or convergent approach, allowing for the systematic variation of different parts of the molecule to optimize for desired properties. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies

The development of new antibacterial agents is a critical area of research, and understanding the structure-activity relationships (SAR) of naturally occurring antibiotics like this compound is fundamental to this effort. SAR studies investigate how the chemical structure of a molecule relates to its biological activity, providing a roadmap for the design of more potent and selective analogs. For this compound, a known inhibitor of the bacterial enzyme MraY, these studies have been crucial in identifying the key structural components necessary for its antibacterial action.

Contribution of Individual Moieties to Biological Activity (e.g., O-methylation of ribose, acyl side chain variations)

The O-methylation of the ribose moiety is a key structural feature. While extensive SAR studies specifically on the O-methylation of this compound's ribose are not broadly published, the importance of ribose modifications in nucleoside antibiotics is well-established. For instance, 2'-O-methylation in other RNA molecules is known to affect stability and conformation, which could translate to altered binding affinity for the target enzyme, MraY. the-innovation.orgmdpi.com

Variations in the acyl side chain have a more pronounced and well-documented impact on the biological activity of liposidomycins. A study on new liposidomycin congeners isolated from Streptomyces sp. TMPU-20A065 revealed that different acyl side chains significantly influence their anti-mycobacterial activity. nih.govresearchgate.netnih.gov The researchers isolated several new and known liposidomycins, which are classified into types based on the presence or absence of a 3-methylglutaric acid and a sulfate (B86663) group. nih.gov The study demonstrated that variations in the length and branching of the fatty acid side chain lead to a range of inhibitory activities against Mycobacterium avium and Mycobacterium intracellulare. nih.govnih.gov

For example, comparing the minimum inhibitory concentrations (MICs) of different liposidomycins reveals clear trends. The data from these studies can be summarized in the table below, showcasing the impact of the acyl side chain on anti-mycobacterial activity.

| Compound | Acyl Side Chain | MIC (µg/mL) against M. avium | MIC (µg/mL) against M. intracellulare |

| This compound-I | 12-methyltridecanoic acid | 8.0 | 4.0 |

| Liposidomycin B-I | 13-methyltetradecanoic acid | 4.0 | 2.0 |

| Liposidomycin C-I | 14-methylpentadecanoic acid | 4.0 | 2.0 |

| Liposidomycin G-I | 10-methylundecanoic acid | 16 | 8.0 |

| Liposidomycin Z-I | 11-methyldodecanoic acid | 8.0 | 4.0 |

Data sourced from studies on liposidomycin congeners. nih.gov

The general trend observed is that longer, branched fatty acid side chains tend to confer greater potency. beilstein-journals.org This suggests that the lipophilic side chain plays a crucial role in the interaction with the bacterial cell membrane or the MraY enzyme itself, which is a membrane-associated protein. beilstein-journals.org

Elucidation of Pharmacophoric Requirements for MraY Inhibition

The pharmacophore of a drug molecule represents the essential three-dimensional arrangement of functional groups required for its biological activity. For this compound and its analogs, the primary target is the enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase), which is essential for bacterial cell wall biosynthesis. beilstein-journals.orgnih.gov Elucidating the pharmacophore for MraY inhibition is therefore a key step in designing novel antibacterial agents.

Based on SAR studies, a molecular model for the inhibition of MraY by nucleoside antibiotics like liposidomycins and tunicamycins has been proposed. nih.gov These studies highlight the critical importance of the nucleoside moiety of liposidomycins in binding to and inhibiting MraY. nih.gov

Key pharmacophoric features for MraY inhibition by liposidomycin-type compounds include:

The Uridine Nucleoside Core: The 5'-substituted uridine is a fundamental component of the pharmacophore. nih.gov It serves as the scaffold upon which the other crucial functional groups are arrayed.

The 5'-Amino-5'-deoxyribose Moiety: The stereochemistry at the 5'-position of the ribose sugar is critical for activity. Synthesis and testing of simplified analogs have shown that the (S)-configuration at this position leads to significantly higher inhibitory activity against MraY. nih.gov

The Lipophilic Side Chain: As discussed in the previous section, the length and nature of the acyl side chain are major determinants of activity. This lipophilic tail is thought to anchor the inhibitor to the bacterial membrane and/or interact with a hydrophobic pocket in the MraY enzyme. beilstein-journals.org

A simplified, synthetic molecule based on the liposidomycin core structure, containing the essential nucleoside moiety, displayed moderate inhibitory activity against MraY, confirming the importance of this core structure. nih.gov Further elaboration of this simplified structure with the correct stereochemistry at the 5'-position resulted in a significant increase in potency, underscoring the specific pharmacophoric requirements for MraY inhibition. nih.gov

Biological Activities and Scope of Action of Liposidomycin a Analogs

Spectrum of Antimicrobial Activity in Research Models

Liposidomycin analogs have demonstrated a range of antimicrobial activities across various bacterial species in research settings. nih.gov Their efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Liposidomycin and its analogs, such as caprazamycins, have shown notable activity against various Mycobacterium species. core.ac.uk Liposidomycin itself exhibits antimicrobial activity against Mycobacterium spp. researchgate.netnih.gov Analogs have been found to be active against Mycobacterium smegmatis with MIC values reported in the range of 2-16 µg/mL. core.ac.uk

Recent studies have isolated new and known liposidomycin congeners from Streptomyces sp. TMPU-20A065, which showed in vitro activity against the Mycobacterium avium complex (MAC), including M. avium and M. intracellulare. nih.govnih.gov For a series of 17 liposidomycin compounds, the MIC values against these MAC species ranged from 2.0 to 64 μg/mL. researchgate.netnih.govnih.gov Specifically, some uracil (B121893) derivatives have demonstrated selective inhibition of mycobacteria, with significant activity against two strains of M. smegmatis (MIC99 of 6.7–67 µg/mL), as well as against M. tuberculosis H37Rv and a multidrug-resistant strain (MIC99 of 20–50 µg/mL). mdpi.com

| Compound/Analog | Target Mycobacterial Species | Minimum Inhibitory Concentration (MIC) |

| Liposidomycin Analogs | Mycobacterium smegmatis | 2-16 µg/mL core.ac.uk |

| Liposidomycin Congeners (1-17) | Mycobacterium avium | 2.0-64 µg/mL researchgate.netnih.govnih.gov |

| Liposidomycin Congeners (1-17) | Mycobacterium intracellulare | 2.0-64 µg/mL researchgate.netnih.govnih.gov |

| Uracil Derivatives | Mycobacterium smegmatis (2 strains) | 6.7–67 µg/mL (MIC99) mdpi.com |

| Uracil Derivatives | Mycobacterium tuberculosis H37Rv | 20–50 µg/mL (MIC99) mdpi.com |

| Uracil Derivatives | Mycobacterium tuberculosis (MDR strain) | 20–50 µg/mL (MIC99) mdpi.com |

The activity of liposidomycin analogs against Gram-negative bacteria is generally more limited, which is often attributed to the barrier presented by the outer membrane of these bacteria. nih.gov While liposidomycin B potently inhibits the MraY enzyme from Escherichia coli in vitro with a 50% inhibitory concentration (IC50) of 0.03 µg/mL, its whole-cell activity is less pronounced. cardiff.ac.ukasm.org Some muraymycin analogs, which also target MraY, have shown moderate activity against E. coli. mdpi.com

However, some specific analogs have demonstrated activity against certain Gram-negative pathogens. For instance, one diazepanone-based liposidomycin analog showed antibacterial activity against Pseudomonas aeruginosa with a MIC of 64 µg/mL. researchgate.net Mureidomycins, a related class of nucleoside antibiotics, exhibit selective and potent activity against P. aeruginosa, with MICs ranging from 0.125 to 50 µg/mL. asm.org

| Compound/Analog | Target Gram-negative Species | Minimum Inhibitory Concentration (MIC) |

| Diazepanone-based Liposidomycin Analog | Pseudomonas aeruginosa | 64 µg/mL researchgate.net |

| Mureidomycins | Pseudomonas aeruginosa | 0.125-50 µg/mL asm.org |

Liposidomycin analogs generally exhibit more consistent activity against Gram-positive bacteria. nih.gov A number of synthesized diazepanone-based analogs displayed good activity against a panel of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium, with MIC values ranging from 8 to 32 µg/mL. researchgate.net Muraymycin A1, a related nucleoside antibiotic, is primarily active against Gram-positive bacteria like S. aureus and E. faecalis. beilstein-journals.org

Simplified sphaerimicin analogs, which also inhibit MraY, have shown potent antibacterial activity against Gram-positive bacteria, including clinically isolated drug-resistant strains of S. aureus and E. faecium. nih.gov Some of these analogs had MIC values ranging from 0.5 to 8 µg/mL against various vancomycin-resistant Enterococci (VRE) strains. nih.gov

| Compound/Analog | Target Gram-positive Species | Minimum Inhibitory Concentration (MIC) |

| Diazepanone-based Liposidomycin Analogs | Methicillin-resistant Staphylococcus aureus (MRSA) | 8-32 µg/mL researchgate.net |

| Diazepanone-based Liposidomycin Analogs | Enterococcus faecium | 8-32 µg/mL researchgate.net |

| Simplified Sphaerimicin Analogs | Vancomycin-resistant Enterococci (VRE) | 0.5-8 µg/mL nih.gov |

Activity against Gram-negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Selectivity of Inhibition for Bacterial Enzymes over Mammalian Homologs

A key advantage of liposidomycins is their selective inhibition of the bacterial MraY enzyme over its mammalian counterparts. asm.org While the antibiotic tunicamycin (B1663573) inhibits both bacterial MraY and mammalian phosphosugar transferases like GlcNAc-1-P transferase (GPT), leading to toxicity in human cells, liposidomycins are specific for the bacterial enzyme. nih.govasm.org

Research has shown that liposidomycins inhibit bacterial peptidoglycan biosynthesis much more effectively than tunicamycin, while being significantly less inhibitory toward mammalian glycoprotein (B1211001) biosynthesis. researchgate.net For instance, liposidomycins did not show toxicity against BALB/3T3 mammalian cells at a concentration of 25 µg/mL, whereas tunicamycin was inhibitory at 0.05 µg/mL. researchgate.net This high degree of selectivity is a crucial feature for their potential development as therapeutic agents, as it suggests a lower likelihood of off-target effects in humans. nih.govnih.govasm.org

In Vitro and In Vivo Model Efficacy Studies (e.g., silkworm infection models)

The efficacy of liposidomycin analogs has been evaluated in both in vitro enzymatic assays and in vivo infection models. In vitro studies consistently show potent inhibition of the MraY enzyme. researchgate.net For example, a series of urea-containing liposidomycin analogs demonstrated MraY inhibition with IC50 values between 1.9 µM and 16.7 µM. researchgate.net

To assess in vivo potential, researchers have utilized silkworm infection models, which serve as a valuable preliminary screen for the therapeutic efficacy of antimicrobial compounds. nih.govresearchgate.net A study involving 17 liposidomycin congeners demonstrated potent therapeutic effects in a silkworm infection model using the Mycobacterium avium complex. nih.govnih.gov The effective dose 50 (ED50) values in this model ranged from 0.12 to 3.7 µg per larva per gram, indicating significant in vivo activity. researchgate.netnih.govnih.gov This model provides an important bridge between in vitro activity and more complex mammalian models, highlighting the potential of these compounds to combat mycobacterial infections systemically. nih.gov

Comparative Analysis with Other Mray Inhibitors

Structural Similarities and Differences among Nucleoside Antibiotics

The MraY inhibitors, though functionally related, are structurally diverse. They are generally characterized by a nucleoside core, typically a uridine (B1682114) derivative, linked to various peptide, lipid, or sugar moieties. nih.gov

Liposidomycins and Caprazamycins: These liponucleoside antibiotics are distinguished by a unique 3-methylglutaryl moiety, which is not found in other classes of MraY inhibitors. researchgate.net They also feature a diazepanone ring and a lipid side chain. researchgate.netresearchgate.net Caprazamycins, for instance, contain a permethylated rhamnose attached to this 3-MG motif. researchgate.net

Tunicamycins: The core of tunicamycin (B1663573) consists of an 11-carbon sugar called tunicamine (B1682046), which is linked to N-acetylglucosamine and uracil (B121893). researchgate.net Variations in the length and branching of an N-acyl fatty acid chain lead to different tunicamycin homologues. researchgate.net

Mureidomycins, Pacidamycins, and Sansanmycins: This group of uridyl-peptide antibiotics shares a common structural framework. researchgate.netresearchgate.netresearchgate.net This framework includes a 3'-deoxyuridine (B14125) connected to an N-methyl-2,3-diaminobutyric acid (DABA) via a 4',5'-enamide bond, which is then linked to a peptide chain. researchgate.netresearchgate.netresearchgate.net

Muraymycins: These antibiotics have a core structure comprising a glycosylated uronic acid derivative linked via an aminopropane group to a hexahydro-2-imino-4-pyrimidylglycyl residue (epicapreomycidine). nih.govacs.org This is further extended by a urea-valine moiety and often includes a fatty acid substituent and an amino sugar. nih.govacs.org

A-500359s (Capuramycins): This family of antibiotics is characterized by three main components: a uridine-5'-carboxamide (CarU), an unsaturated α-D-manno-pyranuronate, and an L-aminocaprolactam. mdpi.comuky.edu

Table 1: Structural Features of Nucleoside Antibiotic MraY Inhibitors

| Antibiotic Class | Core Nucleoside Structure | Key Distinguishing Moieties |

|---|---|---|

| Liposidomycins/Caprazamycins | Uridine derivative | 3-methylglutaryl moiety, diazepanone ring, lipid side chain. researchgate.netresearchgate.net |

| Tunicamycins | Uracil linked to tunicamine and N-acetylglucosamine | 11-carbon tunicamine sugar, variable N-acyl fatty acid chain. researchgate.net |

| Mureidomycins/Pacidamycins/Sansanmycins | 3'-deoxyuridine | N-methyl-2,3-diaminobutyric acid (DABA) with a 4',5'-enamide linkage, peptide chain. researchgate.netresearchgate.netresearchgate.net |

| Muraymycins | Glycosylated uronic acid derivative | Epicapreomycidine, urea-valine moiety, fatty acid, amino sugar. nih.govacs.org |

| A-500359s (Capuramycins) | Uridine-5'-carboxamide (CarU) | Unsaturated hexuronic acid, L-aminocaprolactam. mdpi.comuky.edu |

Divergence in Inhibition Mechanisms and Kinetic Profiles

Despite targeting the same enzyme, the various classes of nucleoside MraY inhibitors display distinct mechanisms of action and kinetic profiles. nih.gov

Liposidomycin acts as a reversible, slow-binding inhibitor of MraY. nih.gov It is competitive with respect to the lipid carrier substrate, undecaprenyl phosphate (B84403) (C55-P), but non-competitive with the UDP-MurNAc-pentapeptide (UM5A) substrate. researchgate.net

Tunicamycin is a competitive inhibitor with respect to both the UM5A substrate and the lipid carrier. nih.govresearchgate.netscbt.com

Mureidomycin also exhibits competitive inhibition towards both UM5A and C55-P and is a slow-binding inhibitor. nih.govresearchgate.net

Capuramycin shows a mixed-type inhibition pattern, being non-competitive with respect to UM5A and does not exhibit time-dependent inhibition. nih.govresearchgate.netresearchgate.net

Muraymycin is a competitive inhibitor for the hydrophilic substrate, UM5A. nih.govresearchgate.net

The structural overlay of these inhibitors bound to MraY reveals that while the uracil moiety generally occupies a similar pocket, its precise positioning can differ, as seen with mureidomycin and capuramycin. nih.gov

Table 2: Kinetic Profiles of MraY Inhibitors

| Inhibitor Class | Inhibition Type vs. UM5A | Inhibition Type vs. C55-P | Kinetic Behavior |

|---|---|---|---|

| Liposidomycin | Non-competitive researchgate.net | Competitive nih.govresearchgate.net | Reversible, Slow-binding nih.gov |

| Tunicamycin | Competitive nih.govresearchgate.net | Competitive researchgate.net | Reversible |

| Mureidomycin | Competitive nih.govresearchgate.net | Competitive nih.govresearchgate.net | Reversible, Slow-binding nih.gov |

| Capuramycin | Mixed-type, Non-competitive nih.govresearchgate.netresearchgate.net | Non-competitive researchgate.net | No time-dependence nih.gov |

| Muraymycin | Competitive nih.govresearchgate.net | Not specified | Not specified |

Biological Selectivity Profiles Across Different Inhibitor Classes

The structural and mechanistic differences among MraY inhibitors translate into varied biological selectivity profiles.

Tunicamycins inhibit not only bacterial MraY but also its human homolog, GlcNAc-1-P-transferase (GPT), which is involved in glycoprotein (B1211001) synthesis. wikipedia.orgacs.org This lack of selectivity leads to toxicity in eukaryotes. wikipedia.org However, the active site of GPT is narrower than that of MraY, a structural difference that can be exploited to design MraY-selective tunicamycin analogs. acs.org

Liposidomycins and Caprazamycins demonstrate broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, including mycobacteria and drug-resistant strains like MRSA and VRE. nih.govresearchgate.net

Mureidomycins, Pacidamycins, and Sansanmycins are particularly noted for their activity against Pseudomonas aeruginosa. jst.go.jpresearchgate.net Sansanmycins also show potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. monash.edufrontiersin.org

Muraymycins exhibit broad-spectrum activity against a variety of clinical isolates. nih.govacs.org

A-500359s (Capuramycins) are potent inhibitors of bacterial translocase I. researchgate.net

The selectivity of these inhibitors is influenced by their ability to interact with specific residues within the MraY binding site that may not be conserved in the human homolog. For instance, the uracil moiety of tunicamycin forms a π-π stacking interaction with a phenylalanine residue in both MraY and GPT, but differences in the surrounding amino acids, particularly in the GlcNAc binding pocket, offer a route to selective inhibition. nih.govacs.org

Bacterial Resistance Mechanisms to Mray Inhibitors

Mechanisms of Resistance to Peptidoglycan Biosynthesis Inhibitors

Peptidoglycan is a vital component of the bacterial cell wall, and its biosynthesis is a well-established target for many antibiotics. nih.gov Bacteria have evolved various mechanisms to resist inhibitors of this pathway. These mechanisms can be broadly categorized as:

Target Modification: Alterations in the drug's target can reduce its binding affinity, rendering the antibiotic ineffective. A classic example is the resistance to β-lactam antibiotics through modifications in penicillin-binding proteins (PBPs). nih.gov Similarly, resistance to vancomycin (B549263) involves the production of alternative peptidoglycan precursors with reduced affinity for the drug. nih.gov In the case of fosfomycin (B1673569), an inhibitor of the MurA enzyme, resistance can arise from mutations in the active site of MurA. acs.org

Reduced Permeability or Increased Efflux: Bacteria can limit the intracellular concentration of an antibiotic by reducing its uptake or by actively pumping it out of the cell. nih.gov For instance, resistance to fosfomycin can be conferred by mutations in the transporter proteins responsible for its uptake. acs.org

Enzymatic Inactivation: Bacteria may produce enzymes that modify or degrade the antibiotic, rendering it inactive. The most well-known example is the production of β-lactamases, which hydrolyze the β-lactam ring of penicillins and related antibiotics. mdpi.comnih.gov Similarly, fosfomycin can be inactivated by enzymes that catalyze the opening of its reactive epoxide ring. acs.org

Table 1: Mechanisms of Resistance to Peptidoglycan Biosynthesis Inhibitors

| Inhibitor Class | Target Enzyme/Process | Primary Resistance Mechanisms |

|---|---|---|

| β-lactams | Penicillin-Binding Proteins (PBPs) | Target modification (altered PBPs), Enzymatic inactivation (β-lactamases) nih.gov |

| Glycopeptides (e.g., Vancomycin) | Peptidoglycan precursors (D-Ala-D-Ala) | Target modification (e.g., D-Ala-D-Lac) nih.gov |

| Fosfomycin | MurA | Target modification (mutations in MurA), Reduced permeability (transporter mutations), Enzymatic inactivation acs.orgresearchgate.net |

| Liposidomycins | MraY | Target modification (mutations in MraY), Potential for other mechanisms under investigation researchgate.netnih.gov |

Potential for Resistance Development to Liposidomycin A

This compound and other MraY inhibitors represent a promising class of antibiotics due to their novel mechanism of action. patsnap.comontosight.ai However, as with any antimicrobial agent, the potential for resistance development is a concern. ontosight.ai Since MraY is an essential enzyme for bacterial viability and is highly conserved across many bacterial species, it is a robust target. nih.govresearchgate.net

Research into resistance to MraY inhibitors is ongoing. Given the mechanisms observed for other antibiotics targeting the peptidoglycan pathway, it is plausible that resistance to this compound could emerge through several avenues:

Mutations in the MraY Gene: Alterations in the amino acid sequence of the MraY active site could decrease the binding affinity of this compound, thereby conferring resistance. The high conservation of the MraY active site may make resistance-conferring mutations less likely to occur without compromising the enzyme's essential function. nih.gov

Efflux Pumps: The development or upregulation of efflux pumps capable of expelling this compound from the bacterial cell could also lead to resistance.

Enzymatic Modification: Although not yet widely reported, the possibility exists for bacteria to acquire enzymes that can inactivate this compound or related compounds.

It is crucial to continue monitoring for the emergence of resistance and to study the underlying molecular mechanisms to ensure the long-term efficacy of this class of antibiotics. researchgate.net

Strategies for Overcoming Resistance (e.g., analog development, combination studies)

To combat the threat of resistance to MraY inhibitors like this compound, several strategies are being explored. patsnap.com These approaches aim to enhance the efficacy of existing compounds and stay ahead of evolving resistance mechanisms.

Analog Development: The chemical structure of this compound provides a scaffold for the synthesis of novel analogs with improved properties. cardiff.ac.uk Structure-based drug design, aided by the elucidation of MraY's crystal structure, allows for the rational design of new inhibitors with enhanced binding affinity and specificity. patsnap.comnih.gov For example, modifications to the lipophilic side chain and the nucleoside core of liposidomycins have been shown to influence their inhibitory activity. cardiff.ac.uk The development of synthetic analogs also offers the potential to create compounds that are less susceptible to resistance mechanisms. duke.eduresearchgate.net A semisynthetic derivative of caprazamycin (B1248949), another MraY inhibitor, known as CPZEN-45, is currently under development as an anti-tuberculosis agent. nih.gov

Combination Studies: Combining MraY inhibitors with other classes of antibiotics is a promising strategy to enhance their antibacterial activity and reduce the likelihood of resistance development. patsnap.com Synergistic effects can be achieved by targeting different steps in the same or different essential bacterial pathways. For instance, combining an MraY inhibitor with an antibiotic that targets a later stage of cell wall synthesis could create a potent therapeutic regimen. patsnap.com

Development of Non-Nucleoside Inhibitors: Research is also focused on identifying and developing non-nucleoside inhibitors of MraY. biorxiv.org These compounds would have a different chemical scaffold from natural product inhibitors like this compound, potentially circumventing resistance mechanisms that target the nucleoside structure.

Table 2: Strategies to Overcome Resistance to MraY Inhibitors

| Strategy | Description | Examples/Rationale |

|---|---|---|

| Analog Development | Synthesis of new molecules based on the structure of existing inhibitors to improve potency and evade resistance. | Development of Liposidomycin and Caprazamycin analogs with modified side chains to enhance MraY binding and antibacterial activity. cardiff.ac.uknih.gov |

| Combination Therapy | Using MraY inhibitors in conjunction with other antibiotics to create synergistic effects and reduce resistance emergence. | Combining MraY inhibitors with β-lactams or other cell wall synthesis inhibitors to attack the pathway at multiple points. patsnap.com |

| Structure-Based Drug Design | Utilizing the crystal structure of MraY to rationally design novel inhibitors with high specificity and affinity. | Designing inhibitors that interact with key residues in the MraY active site to overcome potential resistance mutations. patsnap.comnih.gov |

| Non-Nucleoside Inhibitors | Discovering and developing inhibitors with a chemical structure distinct from natural nucleoside antibiotics. | Screening for small molecules that bind to and inhibit MraY through a different mechanism than this compound. biorxiv.org |

Future Research Directions and Unexplored Avenues

Advanced Biosynthetic Engineering for Analog Diversification

The biosynthetic gene clusters for liposidomycin and the structurally related caprazamycins have been identified, opening the door for advanced biosynthetic engineering. secondarymetabolites.orgnih.gov Manipulation of these gene clusters offers a powerful strategy for generating a diverse library of liposidomycin analogs with potentially improved pharmacological properties.

Key Research Objectives:

Gene Cluster Manipulation: Researchers can employ techniques like gene knockout, heterologous expression, and promoter engineering to alter the biosynthetic pathway. secondarymetabolites.orgnih.gov For instance, inactivating genes responsible for specific tailoring reactions, such as the addition of the sulfate (B86663) group or the unique 3-methylglutaryl moiety, could lead to the production of novel derivatives. researchgate.netuni-tuebingen.de

Precursor-Directed Biosynthesis: Feeding the producing organism, Streptomyces griseosporeus, with modified fatty acid precursors can lead to the incorporation of these novel building blocks into the liposidomycin structure, thereby diversifying the lipid tail. researchgate.net

Combinatorial Biosynthesis: Combining genes from different nucleoside antibiotic biosynthetic pathways, such as those for muraymycins or caprazamycins, could generate hybrid molecules with unique structural features and biological activities. researchgate.netnih.gov

| Engineering Strategy | Targeted Modification | Potential Outcome | Supporting Evidence |

|---|---|---|---|

| Gene Knockout | Inactivation of sulfotransferase gene | Production of non-sulfated liposidomycin analogs | uni-tuebingen.de |

| Heterologous Expression | Expression of the liposidomycin gene cluster in a different host | Improved production yields and generation of new derivatives | secondarymetabolites.orguni-tuebingen.de |

| Precursor-Directed Biosynthesis | Feeding of modified fatty acid precursors | Diversification of the lipid tail of liposidomycin | researchgate.net |

Rational Design of Next-Generation MraY Inhibitors